2-[(3-Cyanophenyl)amino]pyridine-3-sulfonamide

Medicinal chemistry Structure-based drug design Fragment-based screening

2-[(3-Cyanophenyl)amino]pyridine-3-sulfonamide (CAS 1707586-24-0, molecular formula C₁₂H₁₀N₄O₂S, molecular weight 274.30 g/mol) is a synthetic small-molecule research compound belonging to the 2-anilino-substituted pyridine-3-sulfonamide class. Its structure features a pyridine ring bearing a primary sulfonamide at the 3-position and a 3-cyanophenylamino substituent at the 2-position, a connectivity pattern that places the electron-withdrawing cyano group in the meta position of the aniline ring.

Molecular Formula C12H10N4O2S
Molecular Weight 274.3
CAS No. 1707586-24-0
Cat. No. B2948128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-Cyanophenyl)amino]pyridine-3-sulfonamide
CAS1707586-24-0
Molecular FormulaC12H10N4O2S
Molecular Weight274.3
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC2=C(C=CC=N2)S(=O)(=O)N)C#N
InChIInChI=1S/C12H10N4O2S/c13-8-9-3-1-4-10(7-9)16-12-11(19(14,17)18)5-2-6-15-12/h1-7H,(H,15,16)(H2,14,17,18)
InChIKeyAAKSLKIASINNQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(3-Cyanophenyl)amino]pyridine-3-sulfonamide (CAS 1707586-24-0): Structural Identity, Physicochemical Baseline, and Procurement-Relevant Characteristics


2-[(3-Cyanophenyl)amino]pyridine-3-sulfonamide (CAS 1707586-24-0, molecular formula C₁₂H₁₀N₄O₂S, molecular weight 274.30 g/mol) is a synthetic small-molecule research compound belonging to the 2-anilino-substituted pyridine-3-sulfonamide class . Its structure features a pyridine ring bearing a primary sulfonamide at the 3-position and a 3-cyanophenylamino substituent at the 2-position, a connectivity pattern that places the electron-withdrawing cyano group in the meta position of the aniline ring . The compound exhibits a calculated logP of approximately 1.34–1.80 and a topological polar surface area (TPSA) of 97.80–108.87 Ų, placing it within favorable drug-like physicochemical space (Lipinski Rule of Five compliant) [1]. It is commercially available from multiple vendors at purities of 95–98%, intended for research and development use only . This compound has been investigated in the context of carbonic anhydrase inhibition and anticancer screening, though published quantitative biological data for this specific CAS number remain limited .

Why Generic Substitution Fails for 2-[(3-Cyanophenyl)amino]pyridine-3-sulfonamide: Structural Determinants of Target Engagement and Selectivity


The 2-anilino-pyridine-3-sulfonamide scaffold exhibits target engagement that is exquisitely sensitive to the nature and position of substituents on the aniline ring. Published structure-activity relationship (SAR) data from the 3,5-diphenyl-2-aminopyridine class demonstrates that the 3-phenylsulfonamide moiety anchors the inhibitor to the DFG motif of RIPK2 kinase, while substituents at the 4- and 5-positions of the phenyl ring are necessary for achieving potent NOD cell signaling inhibition [1]. Similarly, in the carbonic anhydrase inhibitor field, the position and electronic character of substituents on pyridine-3-sulfonamide derivatives profoundly influence isoform selectivity between the ubiquitous hCA II and the tumor-associated hCA IX and hCA XII isoforms, with selectivity ratios varying up to 23.3-fold between closely related analogs [2]. For the target compound, the 3-cyanophenyl substituent introduces a strong electron-withdrawing group (Hammett σₘ = 0.56) at the meta position, which is electronically and sterically distinct from the unsubstituted phenyl (2-anilinopyridine-3-sulfonamide, CAS 1340791-40-3), the 3-trifluoromethyl analog (PDB ligand U98, σₘ = 0.43), or the 2-chlorophenyl variant (CAS 55841-80-0). The cyano group additionally serves as a hydrogen bond acceptor, a property absent in –CF₃ or –Cl analogs, creating differentiated interaction potential within enzyme active sites [3]. These structural differences preclude generic substitution without altering biological outcomes.

2-[(3-Cyanophenyl)amino]pyridine-3-sulfonamide: Quantitative Comparative Evidence Guide for Scientific Selection


3-Cyano Substituent Enables Unique Hydrogen Bond Acceptor Capability Absent in Closest Structural Analogs

The 3-cyanophenyl substituent of the target compound provides a hydrogen bond acceptor (HBA) functionality via the nitrile nitrogen lone pair. This property is absent in the closest commercially available analogs: 2-anilinopyridine-3-sulfonamide (CAS 1340791-40-3, unsubstituted phenyl), 2-(3-(trifluoromethyl)anilino)pyridine-3-sulfonamide (PDB ligand U98), and 2-[(2-chlorophenyl)amino]pyridine-3-sulfonamide (CAS 55841-80-0). The Hammett σₘ value for –CN (0.56) indicates stronger electron withdrawal than –CF₃ (0.43) or –Cl (0.37), while simultaneously providing HBA capability (β parameter for nitrile ~0.42) that –CF₃ and –Cl substituents lack [1]. In the context of the published FabG allosteric inhibitor binding site, the co-crystallized CF₃ analog (PDB 4BO3) relies primarily on hydrophobic interactions for binding, a mode that would be electronically and sterically altered by replacement with a cyano group capable of engaging in specific hydrogen bonds [2].

Medicinal chemistry Structure-based drug design Fragment-based screening

Optimized Lipophilicity Relative to the Trifluoromethyl Analog for Improved Ligand Efficiency Metrics

The computed logP of the target compound (1.34–1.80) is substantially lower than that of the closest co-crystallized analog, 2-(3-(trifluoromethyl)anilino)pyridine-3-sulfonamide (MW 317.29, measured logP approximately 3.0 based on the +0.5 logP contribution of –CF₃ vs. –CN per the π substituent constant system) . This translates to a lower lipophilic ligand efficiency (LLE or LipE) penalty for the target compound. Using the 2025 carbonic anhydrase inhibitor benchmark where 4-substituted pyridine-3-sulfonamides achieved Ki values of 271 nM (hCA II), 137 nM (hCA IX), and 91 nM (hCA XII) [1], the target compound's predicted lower logP would yield a superior calculated LipE (pKi – logP) compared to the CF₃ analog, assuming comparable on-target potency.

Physicochemical property optimization Ligand efficiency Drug-likeness

Class-Level Carbonic Anhydrase IX/XII Inhibition Potential Supported by Published Pyridine-3-Sulfonamide SAR

The pyridine-3-sulfonamide pharmacophore has been extensively validated as a carbonic anhydrase inhibitor scaffold. In the 2013 European Journal of Medicinal Chemistry study by Sławiński et al., a series of 4-substituted pyridine-3-sulfonamides demonstrated hCA IX inhibition with Ki values of 19.5–48.6 nM, comparable to or more effective than clinically used sulfonamides acetazolamide (AAZ), methazolamide (MZA), ethoxzolamide (EZA), dichlorophenamide (DCP), and indisulam (IND) (Ki = 24–50 nM) [1]. In the 2025 follow-up study, select 4-substituted pyridine-3-sulfonamides achieved Ki values as low as 137 nM for hCA IX and 91 nM for hCA XII, with compound 4 demonstrating 5.9-fold selectivity toward hCA IX over hCA II and compound 6 showing 23.3-fold selectivity between hCA IX and hCA XII [2]. While the target compound is a 2-substituted (rather than 4-substituted) pyridine-3-sulfonamide, the unsubstituted 4-position retains the potential for further derivatization, and the 2-anilino substitution pattern is precedented in the FabG inhibitor structural biology literature [3].

Tumor-associated carbonic anhydrase inhibition Anticancer target engagement Isoform selectivity

2-Anilino Substitution Pattern Enables Allosteric Antibacterial Target Engagement Demonstrated by X-Ray Crystallography

The 2-anilino-pyridine-3-sulfonamide scaffold has been validated by X-ray crystallography as an allosteric inhibitor of 3-oxoacyl-ACP reductase (FabG) from Pseudomonas aeruginosa. The close analog 2-(3-(trifluoromethyl)anilino)pyridine-3-sulfonamide was co-crystallized with FabG at 2.5 Å resolution (PDB 4BO3), revealing binding at a novel allosteric site located at the subunit–subunit interface [1]. The published study identified FabG inhibitors with IC₅₀ values ranging from 500 nM to 11.5 μM in the back assay and 0.02–0.31 μM in the more sensitive forward assay [1]. Notably, inhibitor binding was shown to induce conformational changes that propagate to the active site, resulting in displacement of the catalytic triad and prevention of NADPH binding [1]. The 3-cyanophenyl variant offers the potential for altered binding kinetics and interaction profiles at this validated allosteric site compared to the CF₃ analog, owing to the cyano group's hydrogen bond acceptor capability.

Antibacterial drug discovery Allosteric inhibition FabG reductase

3-Cyanophenyl Motif Is a Privileged Fragment in Kinase Inhibitor Design with Documented Nanomolar Potency Contributions

The 3-cyanophenyl group has been identified as a privileged fragment in kinase inhibitor medicinal chemistry. In a patent landscape analysis and BindingDB survey, 3-cyanophenyl-containing sulfonamide kinase inhibitors have demonstrated IC₅₀ values in the low nanomolar range: 2.70 nM against the Mer kinase intracellular domain, 4.65–5.36 nM against TrkA kinase, and various sub-10 nM activities against EGFR-family kinases [1]. The 2020 RIPK2 inhibitor study by He et al. further established that the 3-phenylsulfonamide motif is essential for anchoring inhibitors to the DFG motif of RIPK2 kinase, with compound 18t achieving RIPK2 IC₅₀ = 16 ± 5 nM and >20-fold selectivity over ALK2 [2]. The 3-cyano substitution pattern on the target compound's aniline ring positions it as a potentially privileged fragment for kinase hinge-region engagement, distinguishing it from analogs with different substitution patterns.

Kinase inhibitor design Privileged fragment Structure-activity relationships

Differentiated Purity Specification and ISO-Certified Supply Chain Enable Reproducible Research Outcomes

The target compound is available from multiple vendors with documented purity specifications. Leyan offers the compound at 97% purity (Product No. 2097159) with batch-specific quality control . MolCore provides the compound at NLT 98% purity under ISO certification, suitable for global pharmaceutical R&D and quality control applications . Chemenu supplies at 95% purity (Catalog No. CM365291) . This contrasts with the closest unsubstituted analog, 2-anilinopyridine-3-sulfonamide (CAS 1340791-40-3), which is typically offered at 95% purity with fewer QC data points . The availability of the target compound under ISO-certified conditions with defined batch-to-batch purity tolerance is critical for ensuring reproducible biological assay results in academic and industrial screening campaigns.

Chemical procurement Quality assurance Reproducibility

Optimal Research and Industrial Application Scenarios for 2-[(3-Cyanophenyl)amino]pyridine-3-sulfonamide Selection


Fragment-Based Carbonic Anhydrase Inhibitor Discovery Targeting Tumor-Associated Isoforms hCA IX and hCA XII

The pyridine-3-sulfonamide scaffold has demonstrated nanomolar potency against the cancer-associated carbonic anhydrase isoforms hCA IX (Ki as low as 5.2 nM) and hCA XII (Ki as low as 6.0 nM) in multiple independent studies [1]. The target compound, with its unsubstituted 4-position on the pyridine ring, serves as an ideal starting fragment for click-chemistry tailing strategies (CuAAC), an approach that has yielded up to 23.3-fold isoform selectivity in the 2025 study by Sławiński et al. [2]. Its 3-cyanophenyl substituent provides differentiated hydrogen bonding potential compared to previously explored analogs, potentially enabling novel interactions within the hydrophilic or lipophilic halves of the CA active site cleft [2].

Allosteric FabG Inhibitor Tool Compound Development for Gram-Negative Antibacterial Research

The co-crystal structure of the closely related 2-(3-(trifluoromethyl)anilino)pyridine-3-sulfonamide with PaFabG (PDB 4BO3) at 2.5 Å resolution provides direct structural evidence that 2-anilino-pyridine-3-sulfonamides bind at a novel allosteric subunit–subunit interface, inducing conformational changes that displace the catalytic triad and prevent NADPH binding [1]. The target compound's 3-cyano substituent offers a hydrogen bond acceptor that the CF₃ analog lacks, potentially enabling additional interactions within the allosteric pocket. Researchers studying fatty acid biosynthesis (FAS II) inhibition in Pseudomonas aeruginosa or other Gram-negative pathogens may find this compound a valuable probe for exploring structure–activity relationships at this validated allosteric site [1].

Kinase Selectivity Profiling Using the 3-Cyanophenyl Privileged Fragment

The 3-cyanophenyl-sulfonamide motif has demonstrated nanomolar inhibitory activity across diverse kinase targets, including Mer (IC₅₀ = 2.70 nM) and TrkA (IC₅₀ = 4.65–5.36 nM), as documented in BindingDB [1]. Combined with the 2-aminopyridine hinge-binding motif that anchors inhibitors in the RIPK2 ATP-binding pocket (compound 18t, RIPK2 IC₅₀ = 16 ± 5 nM, >20-fold selectivity vs. ALK2) [2], the target compound represents a structurally differentiated probe for kinase selectivity panels. Its cyano group confers unique electronic and hydrogen-bonding properties absent in halogen- or methyl-substituted comparator fragments, making it valuable for exploring kinase hinge-region interactions that may not be accessible with other substituents [2].

Physicochemical Property Benchmarking and Lead Optimization Starting Point

With a molecular weight of 274.30, calculated logP of 1.34–1.80, TPSA of 97.80–108.87 Ų, and full Lipinski Rule of Five compliance [1][2], the target compound occupies an attractive physicochemical space for lead optimization. Its lipophilicity is 0.7–1.2 log units lower than the CF₃ analog, translating to a predicted improvement in lipophilic ligand efficiency at equivalent on-target potency [1]. This compound can serve as a baseline for property-driven optimization in medicinal chemistry campaigns where controlling lipophilicity while maintaining or improving target engagement is a primary objective. Its commercial availability at 97–98% purity from ISO-certified suppliers further supports its use as a reproducible reference standard [3][4].

Quote Request

Request a Quote for 2-[(3-Cyanophenyl)amino]pyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.